Thermal Stability of 3-Pyridinylboronic Acids Over the Unstable 2-Isomer
(5-Hydroxypyridin-3-yl)boronic acid, bearing the boronic acid at the 3-position of the pyridine ring, is predicted to share the thermal stability characteristics of 3-pyridineboronic acid. This is in stark contrast to 2-pyridineboronic acids, which are known to be thermally unstable [1]. The stability of the 3-isomer is a crucial factor in ensuring reliable reaction outcomes and minimizing unwanted byproducts from premature deboronation during storage or reaction setup.
| Evidence Dimension | Thermal Stability |
|---|---|
| Target Compound Data | Thermally stable (inferred) |
| Comparator Or Baseline | 2-Pyridineboronic acid: Thermally unstable |
| Quantified Difference | Qualitative: stable vs. unstable |
| Conditions | Based on the study of parent pyridineboronic acids |
Why This Matters
Ensures consistent reactivity and yield in Suzuki-Miyaura cross-couplings, reducing batch failures and procurement of unreliable alternatives.
- [1] Fischer, F. C., & Havinga, E. (1974). Thermal and photoinduced deboronations of some pyridine- and benzeneboronate anions. Recueil des Travaux Chimiques des Pays-Bas, 93(1), 21-24. View Source
